N-butan-2-yl-2-methylfuran-3-carboxamide
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Overview
Description
N-butan-2-yl-2-methylfuran-3-carboxamide is a compound belonging to the class of furan derivatives. Furans are heterocyclic organic compounds characterized by a five-membered aromatic ring containing one oxygen atom. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-butan-2-yl-2-methylfuran-3-carboxamide can be achieved through various synthetic routes. One common method involves the reaction of ethyl 2-chloro-3-oxobutanoate with malonic acid dinitrile in the presence of sodium ethoxide, yielding ethyl 5-amino-4-cyano-2-methylfuran-3-carboxylate . Another approach involves the condensation of acetylacetone with ethyl bromopyruvate, followed by cyclization and aromatization to form the desired furan derivative .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents and catalysts, as well as reaction temperature and time, are critical factors in the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions: N-butan-2-yl-2-methylfuran-3-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. The furan ring is particularly reactive towards electrophilic substitution reactions due to the electron-rich nature of the ring.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents like lithium aluminum hydride. Substitution reactions often involve halogenating agents or nucleophiles under mild conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can lead to the formation of furan-2,3-dicarboxylic acid derivatives, while reduction can yield furan-3-carboxamide derivatives with altered substituents.
Scientific Research Applications
N-butan-2-yl-2-methylfuran-3-carboxamide has a wide range of scientific research applications. In medicinal chemistry, it is studied for its potential antibacterial and antifungal properties . The compound’s unique structure makes it a valuable candidate for the development of new therapeutic agents. Additionally, it is used in the synthesis of other heterocyclic compounds with potential biological activities.
In the field of environmental chemistry, this compound is used as a model compound to study photodegradation mechanisms involving singlet oxygen and triplet chromophoric dissolved organic matter . This research helps in understanding the environmental fate of similar compounds and their impact on ecosystems.
Mechanism of Action
The mechanism of action of N-butan-2-yl-2-methylfuran-3-carboxamide involves its interaction with specific molecular targets and pathways. The furan ring’s electron-rich nature allows it to participate in various biochemical reactions, potentially inhibiting key enzymes or interfering with cellular processes. The exact molecular targets and pathways depend on the specific biological activity being studied.
Comparison with Similar Compounds
N-butan-2-yl-2-methylfuran-3-carboxamide can be compared with other furan carboxamides such as fenfuram, furcarbanil, and methfuroxam . These compounds share a similar furan ring structure but differ in their substituents and biological activities. For example, fenfuram is known for its fungicidal properties, while methfuroxam has been studied for its potential as an environmental pollutant model.
Conclusion
This compound is a versatile compound with significant potential in various scientific research fields. Its unique structure and reactivity make it a valuable candidate for the development of new therapeutic agents and environmental studies. Further research into its properties and applications will continue to uncover new possibilities for this intriguing compound.
Properties
IUPAC Name |
N-butan-2-yl-2-methylfuran-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c1-4-7(2)11-10(12)9-5-6-13-8(9)3/h5-7H,4H2,1-3H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVVFGZWOUUYPNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C1=C(OC=C1)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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